molecular formula C19H22N2O4S B2712269 2-methoxy-4,5-dimethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide CAS No. 941977-91-9

2-methoxy-4,5-dimethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2712269
CAS No.: 941977-91-9
M. Wt: 374.46
InChI Key: CXUTYTQHLRQSOM-UHFFFAOYSA-N
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Description

2-Methoxy-4,5-dimethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 2-oxopyrrolidin moiety linked to the sulfonamide group via a phenyl ring. The core structure includes a methoxy group at the 2-position and methyl substituents at the 4- and 5-positions of the benzene ring. The 2-oxopyrrolidin group, a five-membered lactam, may enhance hydrogen-bonding interactions with biological targets, while the methyl and methoxy substituents likely modulate lipophilicity and metabolic stability .

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-13-10-17(25-3)18(11-14(13)2)26(23,24)20-15-6-4-7-16(12-15)21-9-5-8-19(21)22/h4,6-7,10-12,20H,5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUTYTQHLRQSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=CC=C2)N3CCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-4,5-dimethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a sulfonamide derivative with potential therapeutic applications. This compound has garnered attention due to its biological activities, particularly in the realms of antimicrobial, anti-inflammatory, and antioxidant properties. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C21H25N3O5S
  • Molecular Weight : 431.5 g/mol
  • CAS Number : 942012-70-6

1. Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study demonstrated that various benzenesulfonamide compounds showed effective inhibition against multiple bacterial strains. For instance:

  • Escherichia coli : Minimum Inhibitory Concentration (MIC) of 6.72 mg/mL.
  • Staphylococcus aureus : MIC of 6.63 mg/mL.
  • Pseudomonas aeruginosa and Salmonella typhi : MICs of 6.67 and 6.45 mg/mL respectively for specific derivatives .

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed through in vivo studies using carrageenan-induced rat paw edema models. The results indicated that certain derivatives inhibited inflammation significantly:

  • Compound effectiveness at various time intervals was reported as follows:
    • 1 hour: 94.69% inhibition
    • 2 hours: 89.66% inhibition
    • 3 hours: 87.83% inhibition .

3. Antioxidant Activity

The antioxidant capacity of the compound was evaluated alongside its anti-inflammatory properties. It was found that some derivatives exhibited comparable activities to Vitamin C, suggesting a promising role in oxidative stress management .

Data Table of Biological Activities

Activity TypeCompound DerivativeTarget Organism/ModelMIC/Inhibition Rate
AntimicrobialCompound 4dE. coliMIC = 6.72 mg/mL
AntimicrobialCompound 4hS. aureusMIC = 6.63 mg/mL
AntimicrobialCompound 4aP. aeruginosaMIC = 6.67 mg/mL
Anti-inflammatoryCompound (unspecified)Rat paw edema modelInhibition = 94.69% (1h)
AntioxidantCompound (unspecified)Comparative with Vitamin CIC50 = 0.3287 mg/mL

Case Studies

In a detailed study exploring the biological activities of various benzenesulfonamide derivatives, the compound demonstrated significant efficacy in both antimicrobial and anti-inflammatory assays, highlighting its potential as a therapeutic agent in treating infections and inflammatory conditions . Furthermore, the synthesis of these compounds involved palladium-mediated amidation reactions that yielded high purity products suitable for further biological evaluation .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Compound 31 (4-(2-Oxopyrrolidin-1-yl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide)

  • Substituents : The phenyl ring attached to the sulfonamide features 3,4,5-trimethoxy groups instead of 4,5-dimethyl and 2-methoxy groups.
  • Physical Properties : Melting point (199–201°C) and purity (97.1%) indicate high crystallinity and synthetic feasibility via flash chromatography (methylene chloride/ethyl acetate) .

4-Methoxy-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)benzenesulfonamide (CAS 871486-55-4)

  • Substituents : Replaces the 2-oxopyrrolidin group with a morpholine-4-sulfonyl moiety.
  • Functional Impact : Morpholine’s hydrophilic nature may improve aqueous solubility but reduce affinity for hydrophobic binding pockets compared to the lactam-containing target compound .
Physicochemical Properties
Property Target Compound Compound 31 CAS 871486-55-4
Key Substituents 2-OMe, 4,5-Me₂, 2-oxopyrrolidin 3,4,5-OMe, 2-oxopyrrolidin Morpholine-4-sulfonyl, 2-OMe
Melting Point (°C) Not reported 199–201 Not reported
Synthetic Yield Not reported 47% Not reported
Polar Groups 1 methoxy, 1 lactam 3 methoxy, 1 lactam 2 methoxy, 1 sulfonyl
Pharmacokinetic Considerations
  • Lipophilicity : The target compound’s 4,5-dimethyl groups likely increase logP compared to Compound 31’s polar trimethoxy array, favoring blood-brain barrier penetration .
  • Metabolic Stability : The 2-oxopyrrolidin group may resist oxidative metabolism better than morpholine’s tertiary amine, which is prone to N-oxidation .

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